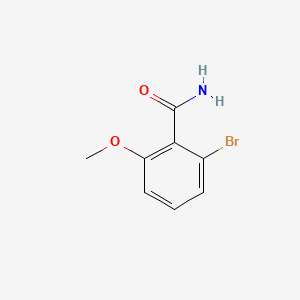

2-Bromo-6-methoxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJASMINSPMLOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Bromo-6-methoxybenzamide: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromo-6-methoxybenzamide from its carboxylic acid precursor, 2-bromo-6-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the prevalent synthetic strategies, the underlying chemical principles, and detailed experimental protocols. We will explore the conversion of the carboxylic acid to a reactive acid chloride intermediate, followed by amidation, a robust and widely applicable method in organic synthesis.

Introduction

2-Bromo-6-methoxybenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. The presence of the bromo, methoxy, and amide functionalities on the benzene ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The strategic placement of these groups can influence the molecule's steric and electronic properties, which are critical for its interaction with biological targets or its performance in advanced materials.

This guide will focus on a reliable and commonly employed two-step synthesis, proceeding through an acid chloride intermediate. This method is favored for its high reactivity and generally good yields.

Synthetic Strategy: The Acid Chloride Route

The direct reaction of a carboxylic acid with an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated to a more electrophilic species. One of the most common and effective methods is the conversion of the carboxylic acid to an acid chloride.[1] This highly reactive intermediate readily undergoes nucleophilic attack by ammonia to furnish the desired amide.

The overall synthetic transformation is depicted below:

Step 1: Formation of 2-Bromo-6-methoxybenzoyl chloride

2-Bromo-6-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the corresponding acid chloride. Thionyl chloride is a popular choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Step 2: Amidation of 2-Bromo-6-methoxybenzoyl chloride

The freshly prepared 2-bromo-6-methoxybenzoyl chloride is then treated with a source of ammonia, such as aqueous or gaseous ammonia, to produce 2-bromo-6-methoxybenzamide. The reaction is typically rapid and exothermic.

Mechanistic Insights

The conversion of a carboxylic acid to an acid chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. A subsequent attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride.[2]

The subsequent amidation of the acid chloride is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to yield the stable amide product.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous benzamides and represent a best-practice approach for the synthesis of 2-bromo-6-methoxybenzamide.

Part 1: Synthesis of 2-Bromo-6-methoxybenzoyl chloride

Materials and Equipment:

-

2-bromo-6-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, place 2-bromo-6-methoxybenzoic acid (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 eq). Alternatively, the reaction can be carried out in an inert solvent like anhydrous toluene or DCM.

-

Stir the mixture at room temperature. The evolution of HCl and SO₂ gas should be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) for 2-4 hours, or until the gas evolution ceases, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure the complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and evaporated again.[3]

-

The resulting crude 2-bromo-6-methoxybenzoyl chloride, typically an oil or low-melting solid, can be used in the next step without further purification.

Part 2: Synthesis of 2-Bromo-6-methoxybenzamide

Materials and Equipment:

-

Crude 2-bromo-6-methoxybenzoyl chloride

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Beaker or flask for reaction

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude 2-bromo-6-methoxybenzoyl chloride from Part 1 in an anhydrous solvent such as DCM or THF in a flask.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly add an excess of concentrated aqueous ammonia dropwise to the cooled solution. The formation of a white precipitate (the product) is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

If THF was used, the solvent can be removed under reduced pressure. The residue can then be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated as described above.

-

The crude 2-bromo-6-methoxybenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product as a solid.

Characterization

Table 1: Predicted Spectroscopic Data for 2-Bromo-6-methoxybenzamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H, multiplet), methoxy protons (3H, singlet, ~3.9 ppm), and amide protons (2H, broad singlet). |

| ¹³C NMR | Signals for the aromatic carbons (including the carbon bearing the bromine and the one bearing the methoxy group), the methoxy carbon (~56 ppm), and the carbonyl carbon of the amide. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide (two bands in the region of 3100-3500 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O stretching of the methoxy group. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of 2-bromo-6-methoxybenzamide.

Caption: Workflow for the synthesis of 2-bromo-6-methoxybenzamide.

Caption: Key mechanistic steps in the synthesis.

Conclusion

The synthesis of 2-bromo-6-methoxybenzamide from 2-bromo-6-methoxybenzoic acid via an acid chloride intermediate is a robust and efficient method. This guide provides a detailed, step-by-step protocol grounded in established chemical principles. The successful execution of this synthesis and thorough characterization of the product will furnish researchers with a valuable building block for a wide range of applications in drug discovery and materials science. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

-

PubChem. 2-Methoxybenzamide. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Royal Society of Chemistry. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]

-

NIST. 2-Methoxybenzamide. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-6-methoxybenzamide, a valuable intermediate in synthetic and medicinal chemistry. In the absence of readily available experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, generated using established spectroscopic principles and computational tools. This guide is intended to serve as a foundational resource for researchers, offering insights into the expected spectral characteristics, aiding in the design of analytical protocols, and facilitating the structural confirmation of this compound. Detailed, generalized experimental protocols for acquiring high-quality spectroscopic data are also provided, along with an in-depth analysis of the predicted spectra.

Introduction to 2-Bromo-6-methoxybenzamide

2-Bromo-6-methoxybenzamide (C₈H₈BrNO₂) is a substituted aromatic amide with significant potential as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of a bromine atom, a methoxy group, and a benzamide functionality provides multiple sites for chemical modification, making it a versatile intermediate. Accurate spectroscopic characterization is paramount for confirming the identity and purity of 2-Bromo-6-methoxybenzamide in any synthetic endeavor. This guide provides the predicted spectroscopic data to facilitate this critical step.

Chemical Structure:

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol

CAS Number: 1261581-85-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 2-Bromo-6-methoxybenzamide provide a detailed picture of its molecular structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and amide substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-6-methoxybenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 2H | Ar-H |

| ~7.0 | m | 1H | Ar-H |

| ~6.5 (broad) | s | 2H | -CONH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Note: These are predicted values and may vary slightly in an experimental setting. The broadness of the amide protons is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-methoxybenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~157 | C-OCH₃ |

| ~135 | C-Br |

| ~132 | Ar-CH |

| ~128 | Ar-C (quaternary) |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~56 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy

The following generalized protocol is recommended for acquiring high-quality NMR spectra of 2-Bromo-6-methoxybenzamide.

Caption: A streamlined workflow for acquiring an ATR-IR spectrum.

Step-by-Step Methodology:

-

Instrument Setup and Background Scan:

-

Ensure the ATR crystal of the FTIR spectrometer is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of solid 2-Bromo-6-methoxybenzamide directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, an ATR correction can be applied to the data.

-

Label the major absorption peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Data

For 2-Bromo-6-methoxybenzamide, the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.

[2]Table 4: Predicted Major Ions in the Mass Spectrum of 2-Bromo-6-methoxybenzamide

| m/z | Predicted Relative Abundance | Assignment |

| 231/229 | High | [M]⁺˙ (Molecular ion) |

| 216/214 | Medium | [M - NH₂]⁺ |

| 185 | Medium | [M - Br]⁺ |

| 151 | Medium | [M - Br - H₂O]⁺ |

| 134 | High | [M - Br - CONH₂]⁺ |

| 106 | Medium | [C₇H₆O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Predicted Fragmentation Pathway

The fragmentation of 2-Bromo-6-methoxybenzamide under EI-MS is likely to proceed through several key pathways initiated by the loss of an electron to form the molecular ion.

Diagram 3: Predicted EI-MS Fragmentation Pathway of 2-Bromo-6-methoxybenzamide

Caption: Predicted major fragmentation pathways for 2-Bromo-6-methoxybenzamide in EI-MS.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum.

Diagram 4: Experimental Workflow for EI-Mass Spectrometry

Caption: A general workflow for acquiring and analyzing a mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of 2-Bromo-6-methoxybenzamide in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. This can be done using a direct insertion probe for solid samples or through a gas chromatograph (GC) inlet if coupled with GC-MS.

-

-

Ionization and Analysis:

-

The sample is vaporized and then ionized in the ion source. Electron ionization (EI) at a standard energy of 70 eV is commonly used for small molecules.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of m/z versus relative abundance.

-

Analyze the spectrum to identify the molecular ion peak (M⁺˙) and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for 2-Bromo-6-methoxybenzamide. The predicted data, presented in tabular and graphical formats, along with the generalized experimental protocols, offer a valuable resource for scientists working with this compound. These predictions can serve as a benchmark for the analysis of experimentally obtained data, thereby ensuring the structural integrity of 2-Bromo-6-methoxybenzamide in research and development settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Retrieved January 21, 2026 from [Link].

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

A Technical Guide to 2-Bromo-6-methoxybenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzamide is a substituted aromatic amide with the chemical formula C₈H₈BrNO₂. Its structure, featuring a bromo and a methoxy group on the benzamide scaffold, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][2][3] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of molecular diversity, while the methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the available technical information for 2-Bromo-6-methoxybenzamide, including its chemical identity, physical properties, a proposed synthetic approach, and its potential applications in drug discovery.

Chemical Identity and Physical Properties

Identifying a chemical entity with precision is fundamental for any scientific endeavor. The Chemical Abstracts Service (CAS) has assigned the number 1261581-85-4 to 2-Bromo-6-methoxybenzamide.[4][5] While comprehensive, experimentally determined physical property data for this specific compound is not extensively documented in publicly available literature, some predicted and supplier-provided data are available.

| Property | Value | Source |

| CAS Number | 1261581-85-4 | [4] |

| Molecular Formula | C₈H₈BrNO₂ | [4] |

| Molecular Weight | 230.06 g/mol | Calculated |

| Boiling Point | 296.0 ± 30.0 °C at 760 mmHg | [4] |

| Appearance | Likely a solid at room temperature | Inferred from analogous compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general amide properties |

Note: Some physical properties are inferred from structurally similar compounds due to a lack of specific experimental data for 2-Bromo-6-methoxybenzamide.

Synthesis and Reactivity

Proposed Synthetic Workflow

The synthesis of 2-Bromo-6-methoxybenzamide can be envisioned as a two-step process starting from 2-bromo-6-methoxybenzoic acid.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-methoxybenzamide in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-6-methoxybenzamide, a substituted benzamide derivative of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data. We present a self-validating system, from solvent selection to analytical quantification, designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

2-Bromo-6-methoxybenzamide (CAS No. 1261581-85-4) is a molecule featuring a core benzamide structure, substituted with a bromine atom and a methoxy group. Such structures are prevalent in medicinal chemistry, often serving as building blocks for more complex therapeutic agents. A thorough understanding of the solubility of this intermediate in common organic solvents is paramount for several key operations:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity solid material with the desired crystal form.

-

Formulation Development: For preclinical and clinical studies, solubility data guides the selection of appropriate vehicles for oral, parenteral, or topical delivery.

-

Analytical Method Development: Understanding solubility is essential for preparing stock solutions and calibration standards for techniques like High-Performance Liquid Chromatography (HPLC).

This guide will first delve into the theoretical aspects that influence the solubility of 2-Bromo-6-methoxybenzamide and then provide a robust experimental methodology for its empirical determination.

Physicochemical Properties and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of 2-Bromo-6-methoxybenzamide allows for a detailed predictive analysis.

Molecular Structure: C₈H₈BrNO₂ Key Functional Groups:

-

Benzene Ring: A large, nonpolar aromatic core.

-

Amide (-CONH₂): A highly polar group capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

-

Methoxy (-OCH₃): A moderately polar ether group, capable of acting as a hydrogen bond acceptor.

-

Bromo (-Br): A halogen substituent that adds to the molecular weight and introduces some polarizability, but is generally considered hydrophobic.

Intermolecular Forces Analysis: The solubility of 2-Bromo-6-methoxybenzamide will be dictated by the balance between its polar and nonpolar characteristics.

-

Hydrogen Bonding: The primary amide is the most significant contributor to polarity and can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and accept hydrogen bonds from them.

-

Dipole-Dipole Interactions: The amide, methoxy, and bromo groups create permanent dipoles, allowing for interactions with other polar molecules (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion): The aromatic ring and the overall molecular size contribute to these nonpolar interactions, which will be dominant in nonpolar solvents (e.g., hexane, toluene).

Predicted Solubility Profile: Based on this analysis, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amide group without competing for hydrogen bond donation.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding, but the nonpolar benzene ring may limit very high solubility.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane (DCM). These can interact via dipole-dipole forces but are less effective at solvating the strong hydrogen-bonding amide group.

-

Low to Insoluble: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The energy required to break the strong solute-solute interactions (crystal lattice energy) will not be compensated by the weak solute-solvent (Van der Waals) interactions.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[2][3][4] This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Rationale for Solvent Selection

The choice of solvents for testing should cover a wide range of polarities and functionalities to build a comprehensive solubility profile. This is crucial for applications in both synthesis and formulation.[5][6][7][8]

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | Primary Interactions with Solute |

| Polar Protic | Methanol | 5.1 | Hydrogen bonding (donor & acceptor), Dipole-dipole |

| Ethanol | 4.3 | Hydrogen bonding (donor & acceptor), Dipole-dipole | |

| Polar Aprotic | Acetonitrile | 5.8 | Dipole-dipole |

| Acetone | 5.1 | Dipole-dipole, H-bond acceptor | |

| Ethyl Acetate | 4.4 | Dipole-dipole, H-bond acceptor | |

| Dichloromethane (DCM) | 3.1 | Dipole-dipole | |

| Tetrahydrofuran (THF) | 4.0 | Dipole-dipole, H-bond acceptor | |

| Nonpolar | Toluene | 2.4 | Van der Waals forces (π-stacking) |

| n-Hexane | 0.1 | Van der Waals forces |

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.

Principle: An excess amount of solid 2-Bromo-6-methoxybenzamide is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[3]

Materials:

-

2-Bromo-6-methoxybenzamide (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps (e.g., 20 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, chemically resistant, e.g., PTFE)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation: To a series of labeled glass vials, add an excess amount of 2-Bromo-6-methoxybenzamide (e.g., 20-30 mg, accurately weighed). The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 2.0 mL) to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM). Allow the slurries to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached for poorly soluble compounds.[4]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a portion of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the supernatant through a 0.22 µm chemically compatible syringe filter into a clean, labeled collection vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-Bromo-6-methoxybenzamide.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for the accurate quantification of the dissolved solute. A reverse-phase HPLC method is well-suited for aromatic amides.[9][10][11]

Protocol for HPLC-UV Method Development

Principle: The compound is separated from potential impurities or degradation products on a C18 stationary phase using a polar mobile phase. A UV detector is used for quantification by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.

Materials & Equipment:

-

HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade, e.g., Milli-Q).

-

Formic acid or Trifluoroacetic acid (optional, for peak shaping).

-

2-Bromo-6-methoxybenzamide reference standard.

Workflow Diagram:

Caption: HPLC-UV Quantification Workflow.

Step-by-Step Procedure:

-

Mobile Phase Preparation: Start with an isocratic mobile phase of 50:50 Acetonitrile:Water. Small amounts of formic acid (0.1%) can be added to both phases to improve peak shape.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for 2-Bromo-6-methoxybenzamide by running a UV scan of a standard solution. This is typically around 254 nm for aromatic compounds, but should be confirmed experimentally.

-

Standard Preparation:

-

Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range of the diluted samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Calibration Curve Generation: Inject the calibration standards into the HPLC system. Plot the peak area response against the known concentration for each standard. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

-

Sample Analysis: Inject the diluted filtrate samples.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the original concentration in the saturated supernatant, which is the solubility.

Example Calculation:

-

Concentration from HPLC (after dilution) = 15 µg/mL

-

Dilution factor = 100

-

Solubility = 15 µg/mL * 100 = 1500 µg/mL = 1.5 mg/mL

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison and aids in solvent selection for future experiments.

Table 2: Template for Experimental Solubility Data of 2-Bromo-6-methoxybenzamide at 25 °C

| Solvent Name | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | Polar Protic | Experimental Data | Calculated Data | HPLC-UV |

| e.g., Acetone | Polar Aprotic | Experimental Data | Calculated Data | HPLC-UV |

| e.g., Toluene | Nonpolar | Experimental Data | Calculated Data | HPLC-UV |

| ... (other solvents) | ... | ... | ... | HPLC-UV |

Conclusion

While public databases may lack specific quantitative solubility data for 2-Bromo-6-methoxybenzamide, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By combining a predictive analysis based on molecular structure with the rigorous shake-flask method and validated HPLC-UV quantification, researchers can generate the high-quality, reliable solubility data essential for advancing drug discovery and development projects. Adherence to these self-validating methodologies ensures data integrity and supports informed decision-making in process chemistry and formulation science.

References

-

CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available at: [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

-

PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Semantic Scholar. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent? Available at: [Link]

-

YouTube. (2021). 4: Predicting the solubility of organic molecules. Available at: [Link]

-

YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]

-

ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

-

Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Available at: [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. agilent.com [agilent.com]

Potential starting materials for 2-Bromo-6-methoxybenzamide synthesis

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-methoxybenzamide

This guide provides a comprehensive overview of scientifically vetted methods for the synthesis of 2-Bromo-6-methoxybenzamide, a key intermediate in pharmaceutical and agrochemical research. The following sections detail multiple synthetic pathways, offering researchers and drug development professionals a range of options based on starting material availability, scalability, and experimental considerations. Each described protocol is grounded in established chemical principles to ensure reproducibility and safety.

Introduction to 2-Bromo-6-methoxybenzamide

2-Bromo-6-methoxybenzamide serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the benzamide, the aryl bromide, and the methoxy group. The aryl bromide is particularly valuable for its ability to participate in cross-coupling reactions, allowing for the introduction of diverse substituents. The amide and methoxy groups can direct further aromatic substitutions and can be chemically modified. Given its importance, the development of efficient and reliable synthetic routes to this compound is of significant interest.

Synthetic Pathway 1: Amidation of 2-Bromo-6-methoxybenzoic Acid

The most direct and frequently employed route to 2-Bromo-6-methoxybenzamide is the amidation of its corresponding carboxylic acid, 2-Bromo-6-methoxybenzoic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Mechanism of Carboxylic Acid Activation and Amidation

Direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid is activated by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

A common method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride. The acyl chloride then readily reacts with ammonia to form the desired amide.[2]

Alternatively, peptide coupling reagents can be employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are widely used for their efficiency and mild reaction conditions.[1][3] These reagents form a highly reactive O-acylisourea or an activated ester intermediate, respectively, which is then susceptible to nucleophilic attack by ammonia.

Experimental Protocol: Thionyl Chloride-Mediated Amidation

This protocol describes the synthesis of 2-Bromo-6-methoxybenzamide from 2-Bromo-6-methoxybenzoic acid using thionyl chloride followed by reaction with ammonia.

Step 1: Formation of 2-Bromo-6-methoxybenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Bromo-6-methoxybenzoic acid (1.0 eq) in an anhydrous, inert solvent such as toluene or dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Bromo-6-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

Cool the solution in an ice bath (0 °C).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Bromo-6-methoxybenzamide.

Data Summary: Amidation of 2-Bromo-6-methoxybenzoic Acid

| Reagent/Parameter | Condition | Purpose |

| 2-Bromo-6-methoxybenzoic acid | 1.0 eq | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.2-1.5 eq | Activating Agent |

| Solvent (Toluene/DCM) | Anhydrous | Reaction Medium |

| Temperature (Acyl Chloride) | 60-80 °C (Reflux) | Promote Reaction |

| Ammonia/Ammonium Hydroxide | Excess | Amine Source |

| Temperature (Amidation) | 0 °C to Room Temp. | Control Reaction |

| Expected Yield | Good to Excellent[4] |

Workflow Diagram: Amidation of 2-Bromo-6-methoxybenzoic Acid

Caption: Workflow for the synthesis of 2-Bromo-6-methoxybenzamide from 2-Bromo-6-methoxybenzoic acid.

Synthetic Pathway 2: Sandmeyer Reaction of 2-Amino-6-methoxybenzoic Acid

An alternative approach begins with 2-Amino-6-methoxybenzoic acid. This route involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion in a Sandmeyer reaction.[5][6] The resulting 2-Bromo-6-methoxybenzoic acid can then be converted to the target amide as described in Pathway 1.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[5] The reaction is initiated by the diazotization of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). The resulting aryl diazonium salt is then treated with a copper(I) halide (e.g., CuBr). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[5] Copper(I) catalyzes the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization and Bromination

-

Dissolve 2-Amino-6-methoxybenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess) at 0-5 °C in an ice-salt bath.[7]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the mixture and extract the product, 2-Bromo-6-methoxybenzoic acid, with a suitable organic solvent.

-

Wash the organic layer, dry it, and remove the solvent. The crude product can be purified by recrystallization.

Step 2: Amidation

Follow the amidation protocol described in Synthetic Pathway 1 to convert the synthesized 2-Bromo-6-methoxybenzoic acid into 2-Bromo-6-methoxybenzamide.

Data Summary: Sandmeyer Reaction

| Reagent/Parameter | Condition | Purpose |

| 2-Amino-6-methoxybenzoic acid | 1.0 eq | Starting Material[8][9][10] |

| Sodium Nitrite (NaNO₂) | 1.0-1.2 eq | Diazotizing Agent |

| Hydrobromic Acid (HBr) | Excess | Acidic Medium & Bromide Source |

| Copper(I) Bromide (CuBr) | Catalytic/Stoichiometric | Catalyst[5] |

| Temperature | 0-5 °C, then RT to 60 °C | Control Diazotization & Promote Reaction |

| Expected Yield | Moderate to Good[11] |

Workflow Diagram: Synthesis via Sandmeyer Reaction

Caption: Workflow for the synthesis of 2-Bromo-6-methoxybenzamide starting from 2-Amino-6-methoxybenzoic acid.

Synthetic Pathway 3: Hydrolysis of 2-Bromo-6-methoxybenzonitrile

A third viable route starts from 2-Bromo-6-methoxybenzonitrile. The synthesis involves the partial hydrolysis of the nitrile functional group to the primary amide. This method is advantageous if the benzonitrile is a more readily available or cost-effective starting material.

Mechanism of Nitrile Hydrolysis

The hydrolysis of a nitrile to an amide can be achieved under either acidic or basic conditions.[12] In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by a water molecule. A series of proton transfers and tautomerization steps then lead to the formation of the amide.[13] Basic hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation of the resulting intermediate by water to yield the amide. The reaction can be controlled to stop at the amide stage, as over-hydrolysis will lead to the corresponding carboxylic acid.[12][14]

Experimental Protocol: Hydrolysis of 2-Bromo-6-methoxybenzonitrile

-

In a round-bottom flask, dissolve 2-Bromo-6-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and a co-solvent.

-

For acid-catalyzed hydrolysis , add a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and heat the mixture.

-

For base-catalyzed hydrolysis , add an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heat the mixture. The use of hydrogen peroxide in basic conditions can also facilitate this conversion.

-

Monitor the reaction progress by TLC or GC to ensure the reaction stops at the amide stage and does not proceed to the carboxylic acid.

-

Once the starting material is consumed, cool the reaction mixture.

-

If the reaction was conducted under acidic conditions, neutralize the mixture with a base. If under basic conditions, neutralize with an acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude 2-Bromo-6-methoxybenzamide by recrystallization or column chromatography.

Data Summary: Nitrile Hydrolysis

| Reagent/Parameter | Condition | Purpose |

| 2-Bromo-6-methoxybenzonitrile | 1.0 eq | Starting Material[15] |

| Acid (H₂SO₄/HCl) or Base (NaOH/KOH) | Catalytic/Stoichiometric | Catalyst |

| Solvent (Ethanol/Water) | Reaction Medium | |

| Temperature | Elevated | Promote Reaction |

| Expected Yield | Good |

Workflow Diagram: Hydrolysis of 2-Bromo-6-methoxybenzonitrile

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scispace.com [scispace.com]

- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. biosynth.com [biosynth.com]

- 9. 2-Amino-6-methoxybenzoic acid | 53600-33-2 [chemicalbook.com]

- 10. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]

- 13. chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-BROMO-6-METHOXYBENZONITRILE [P43661] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

A Guide to the Retrosynthetic Analysis of 2-Bromo-6-methoxybenzamide

Abstract

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-bromo-6-methoxybenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The analysis dissects the target molecule into simpler, commercially available precursors through logical bond disconnections. This guide emphasizes the strategic reasoning behind the chosen retrosynthetic pathway, offering field-proven insights into reaction mechanisms and experimental considerations. Detailed protocols for the key synthetic transformations are provided, underpinned by authoritative references to ensure scientific integrity. Visual aids in the form of diagrams created using Graphviz are included to clearly illustrate the retrosynthetic strategy and reaction workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this and structurally related molecules.

Introduction to Retrosynthetic Analysis and the Target Molecule

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler starting materials.[1] By working backward from the final product, chemists can devise a logical and efficient forward synthesis. The process relies on identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

The target molecule, 2-bromo-6-methoxybenzamide, is a disubstituted benzamide. The presence of three distinct functional groups on the aromatic ring—a bromo group, a methoxy group, and an amide group—in a specific ortho and meta arrangement presents a unique synthetic challenge that requires careful strategic planning. The interplay of the electronic effects of these substituents will significantly influence the reactivity of the aromatic ring and must be considered when devising a synthetic route.

Retrosynthetic Strategy for 2-Bromo-6-methoxybenzamide

The primary disconnection in the retrosynthesis of 2-bromo-6-methoxybenzamide is the amide bond. This is a common and reliable disconnection, as numerous methods exist for the formation of amides from carboxylic acids or their derivatives.[2][3][4][5][6] This leads to the precursor, 2-bromo-6-methoxybenzoic acid.

The next critical disconnection involves the C-Br bond. Introducing a bromine atom ortho to a methoxy group can be achieved through various methods. One effective strategy is Directed ortho-Metalation (DoM), which utilizes the coordinating ability of the methoxy group to direct a strong base to deprotonate the adjacent ortho position.[7][8][9][10][11][12] Subsequent quenching with an electrophilic bromine source would then install the bromine atom. This approach offers excellent regioselectivity.

An alternative to DoM for the C-Br bond formation is the Sandmeyer reaction.[13][14][15][16][17] This would involve the diazotization of a corresponding aniline precursor, 2-amino-6-methoxybenzoic acid, followed by treatment with a copper(I) bromide salt.

Considering the commercial availability of starting materials and the efficiency of the reactions, the Directed ortho-Metalation approach is often preferred for its high regioselectivity and avoidance of potentially hazardous diazonium salt intermediates. Therefore, the primary retrosynthetic pathway explored in this guide will focus on the DoM strategy.

The following diagram illustrates the proposed retrosynthetic analysis:

Caption: Retrosynthetic analysis of 2-Bromo-6-methoxybenzamide.

Forward Synthesis: Experimental Protocols and Mechanistic Insights

Step 1: Directed ortho-Metalation and Bromination of 1,3-Dimethoxybenzene

The synthesis commences with the Directed ortho-Metalation of 1,3-dimethoxybenzene. The two methoxy groups are strong ortho-directing groups.[7][8] Lithiation will occur at the C2 position, which is ortho to both methoxy groups, due to the additive directing effect and the increased acidity of this proton. Subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, will yield 2-bromo-1,3-dimethoxybenzene.

Experimental Protocol:

-

To a solution of 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add a solution of N-bromosuccinimide (NBS) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-1,3-dimethoxybenzene.

Mechanistic Insight: The methoxy group acts as a directed metalation group (DMG) by coordinating with the lithium atom of the organolithium reagent, thereby increasing the local concentration of the base near the ortho-proton.[9][18][19] This proximity effect facilitates the deprotonation of the ortho-position over other sites on the aromatic ring.

The following diagram illustrates the workflow for the Directed ortho-Metalation and bromination step:

Caption: Experimental workflow for the synthesis of 2-bromo-1,3-dimethoxybenzene.

Step 2: Selective Demethylation to 2-Bromo-6-methoxybenzoic acid

The next step involves the selective demethylation of one of the methoxy groups of 2-bromo-1,3-dimethoxybenzene to a hydroxyl group, followed by oxidation to a carboxylic acid. However, a more direct approach is the direct conversion of the methoxy group to a carboxylic acid. This can be achieved by reacting the lithiated intermediate from the DoM step with carbon dioxide (in the form of dry ice). This method avoids the need for a separate demethylation and oxidation sequence.

Experimental Protocol (Direct Carboxylation):

-

Following the lithiation of 1,3-dimethoxybenzene as described in Step 1, instead of adding NBS, carefully quench the reaction mixture by pouring it over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, which will sublime the excess CO2.

-

Acidify the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-bromo-6-methoxybenzoic acid.

Step 3: Amide Formation to 2-Bromo-6-methoxybenzamide

The final step is the conversion of the carboxylic acid to the corresponding amide. This can be accomplished through several methods, including activation of the carboxylic acid with a coupling reagent or conversion to an acyl chloride followed by reaction with ammonia.[6]

Experimental Protocol (via Acyl Chloride):

-

To a solution of 2-bromo-6-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reflux the reaction mixture for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-6-methoxybenzoyl chloride.

-

Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., THF or dichloromethane) and cool to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Stir the reaction mixture for 1-2 hours at 0 °C and then allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 2-bromo-6-methoxybenzamide.

Alternative Amidation Protocol (using a coupling agent):

-

Dissolve 2-bromo-6-methoxybenzoic acid, a coupling agent (e.g., HATU, HBTU, or EDC), and an amine base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent like DMF or dichloromethane.

-

Add ammonium chloride to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purification Method |

| 2-Bromo-1,3-dimethoxybenzene | C₈H₉BrO₂ | 217.06 | 70-85% | Column Chromatography |

| 2-Bromo-6-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 60-75% | Recrystallization/Column Chromatography |

| 2-Bromo-6-methoxybenzamide | C₈H₈BrNO₂ | 230.06 | 75-90% | Recrystallization/Column Chromatography |

Conclusion

The retrosynthetic analysis of 2-bromo-6-methoxybenzamide presented in this guide outlines a logical and efficient synthetic strategy. The key transformations, including Directed ortho-Metalation and amide bond formation, are well-established and reliable reactions in organic synthesis. The provided experimental protocols, grounded in established chemical principles and supported by authoritative references, offer a practical roadmap for the preparation of this and structurally similar molecules. The emphasis on mechanistic understanding and strategic planning is intended to empower researchers in their synthetic endeavors.

References

-

Snieckus, V. Directed ortho metalation. Toluene- and TMEDA-soluble superbases in organic synthesis. Chemical Reviews, 1990 , 90(6), 879-933. [Link]

-

Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009 , 38(2), 606-631. [Link]

-

Pattabiraman, V. R.; Bode, J. W. Rethinking amide bond synthesis. Nature, 2011 , 480(7378), 471-479. [Link]

-

Clayden, J.; Organ, M. G.; Worrall, C. P. Make a new bond: The ortho-lithiation of anisole. Organic & Biomolecular Chemistry, 2008 , 6(1), 127-130. [Link]

-

Wikipedia contributors. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

-

Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

-

Chadwick, S. T.; Vedejs, E. The Directed ortho Metalation (DoM) Reaction: A Review of the Last Decade. Organic Process Research & Development, 2016 , 20(8), 1386-1402. [Link]

-

Narasimhan, N. S.; Mali, R. S. Heterocycles by directed metalation. Synthesis, 1983 , 1983(12), 957-985. [Link]

-

Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 1988 , 88(5), 765-792. [Link]

-

OpenOChem Learn. Retrosynthesis Revisited. [Link]

-

Rojas Lab. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! YouTube, 2024 . [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. Sandmeyer_reaction [chemeurope.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. mmlab.uoc.gr [mmlab.uoc.gr]

- 19. ias.ac.in [ias.ac.in]

A Comprehensive Technical Guide to 2-Bromo-6-methoxybenzamide: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract: The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] This technical guide provides an in-depth examination of 2-Bromo-6-methoxybenzamide, a highly functionalized synthetic building block. We will detail its physicochemical properties, provide a robust, field-proven protocol for its synthesis and characterization, and explore its potential applications as a versatile intermediate in the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for the synthesis of novel therapeutic agents.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety, characterized by a benzene ring linked to an amide functional group, possesses a unique combination of properties that make it exceptionally valuable in drug design.[1] The amide group can serve as both a hydrogen bond donor and acceptor, enabling specific and robust interactions with biological targets such as enzymes and receptors.[1] Furthermore, the aromatic ring provides a rigid framework that can be readily functionalized to fine-tune critical physicochemical parameters, including lipophilicity, solubility, and metabolic stability.[1]

2-Bromo-6-methoxybenzamide is a prime example of a strategically designed benzamide building block. The substituents are not arbitrary; each serves a distinct purpose for the medicinal chemist:

-

The amide group is the core pharmacophore for target interaction.

-

The methoxy group at the 2-position can influence conformation and solubility, and may participate in key binding interactions.

-

The bromine atom at the 6-position is a versatile synthetic handle, ideal for introducing further molecular complexity through modern cross-coupling reactions.[3]

This guide will provide the foundational knowledge required to effectively synthesize, characterize, and utilize this potent intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical before its inclusion in any synthetic or screening campaign.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-bromo-6-methoxybenzamide | Sigma-Aldrich |

| CAS Number | 1261581-85-4 | ECHEMI[4] |

| Molecular Formula | C₈H₈BrNO₂ | ECHEMI[4] |

| Molecular Weight | 230.06 g/mol | ECHEMI[4] |

| InChI Key | RJASMINSPMLOQL-UHFFFAOYSA-N | Sigma-Aldrich |

Structural Elucidation

The chemical structure of 2-Bromo-6-methoxybenzamide is presented below. The ortho-relationship of the three distinct functional groups creates a sterically defined and chemically rich scaffold.

Caption: 2D structure of 2-Bromo-6-methoxybenzamide.

Synthesis and Purification

The synthesis of 2-Bromo-6-methoxybenzamide is most reliably achieved via a two-step process starting from the commercially available 2-Bromo-6-methoxybenzoic acid. This approach ensures high yields and facilitates purification.

Retrosynthetic Analysis

The logic for this synthesis involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine source. The most common and effective method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.

Caption: Retrosynthetic pathway for 2-Bromo-6-methoxybenzamide.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with purification and referencing the analytical methods required to confirm success.

Materials:

-

2-Bromo-6-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH), 28-30% solution (5.0 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Step 1: Synthesis of 2-Bromo-6-methoxybenzoyl chloride (Intermediate)

-

Causality: The carboxylic acid is not electrophilic enough to react directly with ammonia. Conversion to the acyl chloride via thionyl chloride creates a highly activated carbonyl carbon, primed for nucleophilic attack.[5]

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Bromo-6-methoxybenzoic acid (1.0 eq).

-

Add anhydrous DCM to dissolve the acid.

-

Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Bromo-6-methoxybenzoyl chloride is typically used in the next step without further purification.

-

Step 2: Amidation to 2-Bromo-6-methoxybenzamide

-

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia (from ammonium hydroxide) to form the thermodynamically stable amide bond.

-

Procedure:

-

Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of ammonium hydroxide (5.0 eq) in water.

-

Add the ammonium hydroxide solution dropwise to the stirred acyl chloride solution. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 3: Purification

-

Causality: Recrystallization or column chromatography is essential to remove any unreacted starting material, byproducts, or residual reagents, ensuring the final compound is of high purity for subsequent applications.

-

Procedure: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield 2-Bromo-6-methoxybenzamide as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in scientific research. The following are the expected analytical signatures for 2-Bromo-6-methoxybenzamide.[6][7]

| Technique | Expected Results |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or doublets between δ 6.8-7.5 ppm. - Methoxy protons (3H) as a sharp singlet around δ 3.9 ppm. - Amide protons (2H) as a broad singlet, chemical shift can vary. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 165-170 ppm. - Aromatic carbons (6C) in the range of δ 110-160 ppm. - Methoxy carbon (CH₃) signal around δ 56 ppm. |

| Mass Spec. | - A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Expected m/z ≈ 230 and 232. |

| IR Spec. | - N-H stretching of the primary amide at ~3350 and 3180 cm⁻¹. - C=O (Amide I band) stretching at ~1650 cm⁻¹. - C-O (methoxy) stretching around 1250 cm⁻¹. |

Applications in Research and Drug Development

While 2-Bromo-6-methoxybenzamide is not an end-product therapeutic, its value lies in its potential as a versatile intermediate for building libraries of more complex, biologically active molecules.

Role as a Versatile Synthetic Intermediate

The bromine atom is the key to derivatization. It serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Caption: Potential derivatization pathways via cross-coupling.

This synthetic flexibility allows chemists to rapidly generate a library of analogues where the bromine is replaced by diverse functional groups (e.g., aryl rings, amines, alkynes), enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

Relevance to Target-Oriented Synthesis

The bromo-methoxy-benzamide scaffold is present in molecules investigated for a range of therapeutic targets. For instance, substituted benzamides have shown promise as:

-

FGFR1 Inhibitors: Certain 4-bromo-N-phenylbenzamide derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[8]

-

Tubulin Polymerization Inhibitors: Diarylsulphonamides containing bromo- and methoxy-substituted rings act as potent cytotoxic compounds by inhibiting microtubule polymerization, a validated anti-cancer strategy.[3]

By using 2-Bromo-6-methoxybenzamide as a starting point, researchers can design and synthesize novel compounds aimed at these and other important therapeutic targets.

Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Precautions: Handle in a well-ventilated area, such as a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][9]

-

Hazards: While specific data for this compound is limited, related benzaldehydes are harmful if swallowed and can cause skin and eye irritation.[9] Assume similar hazards and handle with care.

Conclusion

2-Bromo-6-methoxybenzamide is more than just a chemical compound; it is a strategically designed tool for medicinal chemists. Its combination of a core benzamide pharmacophore with a synthetically versatile bromine handle makes it an invaluable starting material for the construction of novel, complex, and potentially therapeutic molecules. The robust synthetic and analytical protocols detailed in this guide provide researchers with the necessary foundation to confidently incorporate this powerful building block into their drug discovery programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

PubChem. (n.d.). 2-Bromo-5-methoxybenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

PubChem. (n.d.). 2-Methoxy-6-methylbenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-5-methoxybenzoyl chloride | 56658-04-9 | Benchchem [benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-methoxybenzamide

Abstract

2-Bromo-6-methoxybenzamide is a key substituted aromatic amide utilized as a versatile building block in organic synthesis, particularly within medicinal chemistry and drug discovery programs. The integrity and purity of this reagent are paramount to achieving reliable and reproducible experimental outcomes. This technical guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and best-practice handling procedures for 2-Bromo-6-methoxybenzamide. It elucidates the potential degradation pathways and provides a framework for researchers to establish in-house stability assessment protocols, ensuring the long-term viability of this important synthetic intermediate.

Physicochemical Properties of 2-Bromo-6-methoxybenzamide